Enantiomeric Excess (ee) of (2R)-Sulfonamide Intermediate Achieved via Engineered Enzymatic Synthesis vs. Racemic Baseline
The (2R)-configured sulfonamide intermediate produced via an engineered D-amino acid dehydrogenase route achieves an enantiomeric excess (ee) of 100%, as reported in the proprietary enzymatic preparation process optimized for the γ-secretase inhibitor BMS-708163 . In contrast, the racemic mixture ((RS)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide) possesses an ee of 0%, providing no stereochemical enrichment for downstream asymmetric coupling. This absolute stereochemical purity eliminates the need for costly chiral chromatographic separation steps that would otherwise be required when starting from racemic material, where the unwanted (2S)-enantiomer could lead to the formation of the inactive diastereomer of Avagacestat [1].
| Evidence Dimension | Enantiomeric Excess (ee) of Chiral Intermediate |
|---|---|
| Target Compound Data | 100% ee ((2R)-enantiomer) |
| Comparator Or Baseline | Racemate (RS)-2-(4-chlorophenylsulfonamido)-5,5,5-trifluoropentanamide: 0% ee |
| Quantified Difference | Absolute ee advantage of 100 percentage points |
| Conditions | Enzymatic reductive amination using engineered D-amino acid dehydrogenase from Bacillus sphaericus expressed in E. coli with inactivated glutamate dehydrogenase; HPLC chiral analysis |
Why This Matters
Procuring the enantiopure (2R)-form ensures stereochemical fidelity in the critical N-alkylation step that generates the active γ-secretase inhibitor, whereas racemic material introduces a 50% impurity of the unwanted (2S)-enantiomer that cannot be removed without additional costly purification.
- [1] Bristol-Myers Squibb Company. Alpha-(N-sulfonamido)acetamide Compound as an Inhibitor of Beta Amyloid Peptide Production. US Patent US8084477B2, 2008. View Source
